3-Hydroxy-2-quinoxalinecarboxylic acid

Catalog No.
S572358
CAS No.
1204-75-7
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-quinoxalinecarboxylic acid

CAS Number

1204-75-7

Product Name

3-Hydroxy-2-quinoxalinecarboxylic acid

IUPAC Name

3-oxo-4H-quinoxaline-2-carboxylic acid

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12)(H,13,14)

InChI Key

NMOWGWOAPRKWIR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)O

Synonyms

3-hydroxy-2-quinoxalinecarboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)O)C(=O)O

Synthesis and Characterization:

3-Hydroxyquinoxaline-2-carboxylic acid has been synthesized through various methods, including condensation reactions, cyclization reactions, and ring-opening reactions. Studies have explored different reaction conditions and catalysts to optimize the yield and purity of the final product. [, ]

Antibacterial Activity:

Research suggests that 3-hydroxyquinoxaline-2-carboxylic acid possesses antibacterial properties. Studies have investigated its activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The exact mechanism of action remains under investigation, but some studies suggest it might involve disrupting bacterial cell membranes. [, ]

Other Potential Applications:

While antibacterial activity is the most studied application, research suggests 3-hydroxyquinoxaline-2-carboxylic acid might have other potential uses. These include:

  • Antifungal activity: Studies have shown some promise for its use against certain fungal strains. []
  • Antioxidant activity: Research suggests it might possess antioxidant properties, potentially offering protection against oxidative stress. []
  • Pharmaceutical applications: Some studies have explored the potential for using this compound in the development of new drugs, but further research is needed. []

3-Hydroxy-2-quinoxalinecarboxylic acid is a nitrogen-containing heterocyclic compound characterized by the presence of a quinoxaline ring and a carboxylic acid functional group. Its molecular formula is C9H6N2O3, with a molecular weight of 190.16 g/mol. The compound is known for its broad-spectrum antagonistic effects on ionotropic glutamate receptors, making it relevant in neuropharmacology and related fields .

Typical of carboxylic acids and heterocycles. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Complexation: It forms complexes with metals, such as Zinc(II), which can be characterized using X-ray crystallography and fluorescence spectroscopy .

The compound exhibits notable biological activities:

  • Anticonvulsant Properties: Research indicates that 3-hydroxy-2-quinoxalinecarboxylic acid can antagonize sodium efflux in brain slices preloaded with sodium ions, suggesting potential applications in treating epilepsy .
  • Neuroprotective Effects: Its ability to modulate ionotropic glutamate receptors positions it as a candidate for neuroprotective therapies.

Several methods exist for synthesizing 3-hydroxy-2-quinoxalinecarboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can yield the quinoxaline structure.
  • Functionalization of Quinoxaline Derivatives: Substituting functional groups on existing quinoxaline derivatives to introduce the carboxylic acid and hydroxyl groups.

These methods often require careful control of reaction conditions to optimize yields and purity.

3-Hydroxy-2-quinoxalinecarboxylic acid has various applications:

  • Research Tool: Used in studies involving ionotropic glutamate receptors and neuropharmacology.
  • Synthesis of Metal Complexes: Its ability to form complexes makes it useful in materials science and coordination chemistry.
  • Potential Therapeutics: Investigated for its anticonvulsant properties, it may have implications in drug development for neurological disorders .

Studies have shown that 3-hydroxy-2-quinoxalinecarboxylic acid interacts with multiple biological targets:

  • Ionotropic Glutamate Receptors: Acts as an antagonist, influencing neurotransmitter signaling pathways .
  • Metal Ions: Forms stable complexes with various metal ions, which can alter its biological activity and solubility.

Understanding these interactions is crucial for developing targeted therapies and exploring its full range of applications.

Several compounds share structural similarities with 3-hydroxy-2-quinoxalinecarboxylic acid. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2-HydroxyquinolineQuinolinesExhibits antibacterial properties
QuinoxalineHeterocyclicKnown for its use in pharmaceuticals
5-HydroxyindoleIndolesInvolved in serotonin biosynthesis

Uniqueness

3-Hydroxy-2-quinoxalinecarboxylic acid stands out due to its specific combination of the quinoxaline structure with both hydroxyl and carboxylic functional groups, granting it unique biological activities not observed in the other compounds listed. Its broad-spectrum antagonism at ionotropic glutamate receptors further differentiates it from similar compounds.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1204-75-7

Dates

Modify: 2023-08-15

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